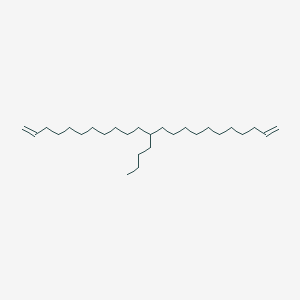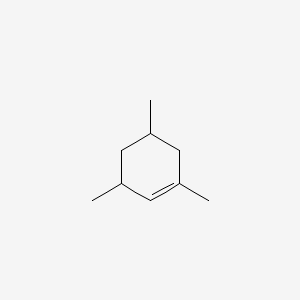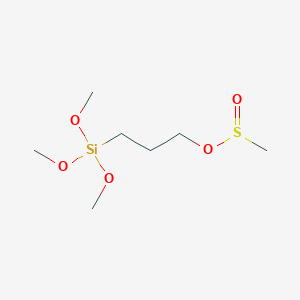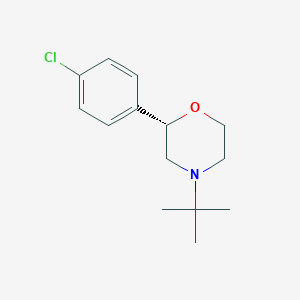
(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a tert-butyl group and a chlorophenyl group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often involve optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the development of drugs for various diseases.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine
- (2S)-4-tert-Butyl-2-(4-methylphenyl)morpholine
Uniqueness
(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine is unique due to the presence of both a tert-butyl group and a chlorophenyl group, which confer specific chemical and biological properties
特性
CAS番号 |
920798-79-4 |
|---|---|
分子式 |
C14H20ClNO |
分子量 |
253.77 g/mol |
IUPAC名 |
(2S)-4-tert-butyl-2-(4-chlorophenyl)morpholine |
InChI |
InChI=1S/C14H20ClNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
InChIキー |
ILCXYZOBAAKUCE-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


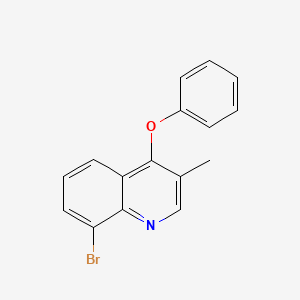
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
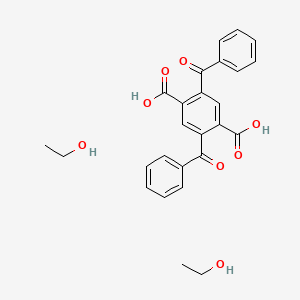
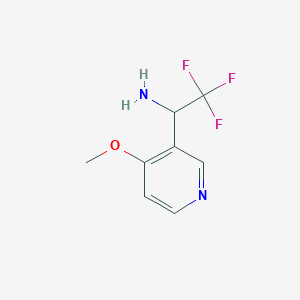
![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)
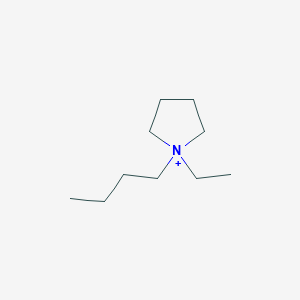
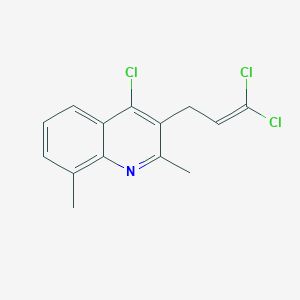
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
